molecular formula C10H12ClNO B2502378 5H,6H,7H,8H,9H-cyclohepta[b]pyridin-7-one hydrochloride CAS No. 1909336-33-9

5H,6H,7H,8H,9H-cyclohepta[b]pyridin-7-one hydrochloride

Cat. No.: B2502378
CAS No.: 1909336-33-9
M. Wt: 197.66
InChI Key: GOENNMWTYLKYSP-UHFFFAOYSA-N
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Description

5H,6H,7H,8H,9H-cyclohepta[b]pyridin-7-one hydrochloride is a useful research compound. Its molecular formula is C10H12ClNO and its molecular weight is 197.66. The purity is usually 95%.
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Scientific Research Applications

Catalysis and Chemical Synthesis

The pyranopyrimidine core, which shares structural similarities with 5H-pyrano[2,3-d]pyrimidine scaffolds, is crucial in medicinal and pharmaceutical industries due to its broad synthetic applications and bioavailability. Research emphasizes the applicability of hybrid catalysts for synthesizing various derivatives of pyrano[2,3-d]pyrimidine scaffolds. These catalysts play a role in developing substituted 4-aryl-octahydropyrano/hexahydrofuro[2,3-d]pyrimidin-2-one (thiones) and 5-aryl-substituted pyrano[2,3-d]pyrimidindione (2-thiones) derivatives. The study underlines the importance of hybrid catalysts in synthesizing 5H-pyrano[2,3-d]pyrimidine scaffolds, which may have implications for similar compounds like 5H,6H,7H,8H,9H-cyclohepta[b]pyridin-7-one hydrochloride (Parmar, Vala, & Patel, 2023).

Corrosion Inhibition

Quinoline derivatives, structurally akin to this compound, are known for their anticorrosive properties. They exhibit effectiveness against metallic corrosion due to high electron density and the ability to form stable chelating complexes with surface metallic atoms through coordination bonding. This review consolidates information on quinoline-based compounds as anticorrosive materials and their potential applications, suggesting possible uses for related compounds like this compound (Verma, Quraishi, & Ebenso, 2020).

Heterocyclic Compound Utilization

Studies on heterocyclic compounds like pyridine derivatives, similar in structure to this compound, underline their importance across various fields including medicinal and chemosensing applications. These derivatives exhibit a range of biological activities and have potential as highly effective chemosensors, indicating the multifaceted applications of heterocyclic compounds in research and industry (Abu-Taweel et al., 2022).

Properties

IUPAC Name

5,6,8,9-tetrahydrocyclohepta[b]pyridin-7-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO.ClH/c12-9-4-3-8-2-1-7-11-10(8)6-5-9;/h1-2,7H,3-6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOENNMWTYLKYSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CCC1=O)N=CC=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909336-33-9
Record name 5H,6H,7H,8H,9H-cyclohepta[b]pyridin-7-one hydrochloride
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.